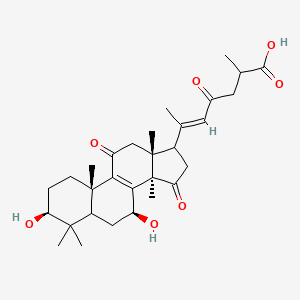

12β-Hydroxyganoderenic acid B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,28-,29+,30-/m0/s1 |

InChI Key |

QECQJYAIIIIKJB-ZMNIZCDESA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\C)/C1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)O |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

12β-Hydroxyganoderenic Acid B: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 12β-hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This document details the general methodologies employed for the extraction and purification of ganoderic acids, offering a foundational understanding for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a member of the highly oxygenated lanostane-type triterpenoid family of compounds found in Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine.[1] Triterpenoids from Ganoderma species are known to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. This compound, specifically, has been identified as a potential agent for reversing multidrug resistance in cancer cells, making it a compound of significant interest for further pharmacological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C30H42O8 | MCE |

| Molecular Weight | 530.65 g/mol | MCE |

| CAS Number | 1309931-84-7 | MCE |

| Natural Source | Ganoderma lucidum | MedchemExpress |

Discovery and Isolation: A Methodological Overview

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of triterpenoids from Ganoderma lucidum.

Detailed Experimental Protocols

The following protocols are generalized from methods used for the isolation of various ganoderic acids and represent a likely approach for obtaining this compound.

3.2.1. Extraction

-

Objective: To extract a broad range of triterpenoids from the fungal material.

-

Protocol:

-

Obtain dried and powdered fruiting bodies of Ganoderma lucidum.

-

Perform exhaustive extraction with an organic solvent. Ethanol (B145695) is a common choice due to its ability to dissolve a wide range of polar and non-polar compounds. Maceration or Soxhlet extraction can be employed.

-

For example, suspend the powdered material in 95% ethanol at a 1:10 (w/v) ratio and stir at room temperature for 24-48 hours. Repeat the extraction process multiple times to ensure maximum yield.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3.2.2. Purification

-

Objective: To separate the target compound, this compound, from the complex mixture of the crude extract. This is typically a multi-step process.

-

Protocol:

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of ethyl acetate and water. The triterpenoids will preferentially partition into the ethyl acetate layer. Separate the layers and concentrate the ethyl acetate fraction.

-

Silica Gel Column Chromatography:

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or chloroform).

-

Elute the column with a gradient of increasing polarity, for example, by gradually adding ethyl acetate and then methanol (B129727) to the mobile phase.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

Pool fractions containing compounds with similar TLC profiles to the target compound.

-

Apply the pooled fractions to a Sephadex LH-20 column, which separates compounds based on molecular size and polarity.

-

Elute with a suitable solvent, such as methanol.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18).

-

Use a mobile phase gradient, such as acetonitrile (B52724) and water, to achieve high-resolution separation.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

3.2.3. Structural Elucidation

-

Objective: To confirm the identity and structure of the isolated compound.

-

Protocol:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS). Fragmentation patterns from tandem mass spectrometry (MS/MS) can provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

-

The detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals and confirms the stereochemistry of the molecule.

-

-

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of this compound is still emerging, preliminary studies on related compounds offer insights into its potential mechanisms of action. For instance, the structurally similar compound, ganoderenic acid B, has been shown to reverse ABCB1-mediated multidrug resistance in cancer cells. It achieves this by inhibiting the efflux pump function of the ABCB1 transporter, thereby increasing the intracellular concentration of chemotherapeutic drugs.

The logical relationship for the proposed mechanism of action of ganoderic acids in overcoming multidrug resistance is depicted below.

References

An In-depth Technical Guide to the Biosynthesis of 12β-Hydroxyganoderenic Acid B in Ganoderma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma species, particularly Ganoderma lucidum, are renowned in traditional medicine for producing a plethora of bioactive secondary metabolites. Among these, the ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids, have garnered significant scientific interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. 12β-Hydroxyganoderenic acid B is a specific triterpenoid (B12794562) isolated from Ganoderma lucidum that contributes to its medicinal properties. Understanding its biosynthetic pathway is crucial for the metabolic engineering of Ganoderma species or heterologous hosts to enhance its production for therapeutic applications.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the established enzymatic steps from the primary precursor, acetyl-CoA, to the lanostane (B1242432) backbone, and discusses the putative final steps involving cytochrome P450 monooxygenases. This guide also includes quantitative data on related compounds, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic pathway and experimental workflows.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like all ganoderic acids, originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the triterpenoid precursor, lanosterol (B1674476). Subsequent modifications of the lanosterol skeleton by a series of cytochrome P450 enzymes (CYPs), reductases, and other enzymes lead to the vast diversity of GAs.

From Acetyl-CoA to Lanosterol: The Mevalonate Pathway

The initial steps of the pathway are well-characterized and involve the conversion of acetyl-CoA to lanosterol. This process is catalyzed by a series of conserved enzymes.

-

Acetyl-CoA to HMG-CoA: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is catalyzed by two enzymes: acetyl-CoA C-acetyltransferase (AACT) and HMG-CoA synthase (HMGS).

-

HMG-CoA to Mevalonate: HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), which is a key rate-limiting enzyme in the MVA pathway. Overexpression of the HMGR gene has been shown to increase the production of ganoderic acids[1].

-

Mevalonate to IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP) through the action of mevalonate kinase (MVK), phosphomevalonate kinase (PMVK), and diphosphomevalonate decarboxylase (MVD). IPP is then isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase (IDI).

-

Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP is condensed with two molecules of IPP to form the C15 compound, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).

-

Squalene (B77637) and Lanosterol Synthesis: Two molecules of FPP are reductively dimerized to form squalene, a C30 linear triterpene, by the enzyme squalene synthase (SQS). Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). Finally, 2,3-oxidosqualene is cyclized to lanosterol by lanosterol synthase (LS), also known as oxidosqualene cyclase (OSC). Lanosterol is the first tetracyclic triterpenoid precursor of all ganoderic acids[1][2].

Post-Lanosterol Modifications: The Role of Cytochrome P450s

The structural diversity of ganoderic acids arises from a series of oxidative modifications of the lanosterol backbone, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl, carboxyl, and keto groups at various positions on the lanostane skeleton.

While the complete biosynthetic pathway to this compound has not been fully elucidated, it is hypothesized to proceed through a series of hydroxylation and oxidation steps from a lanosterol-derived precursor. The key step is the introduction of a hydroxyl group at the C-12β position.

Putative Final Step in this compound Biosynthesis:

The direct precursor to this compound and the specific cytochrome P450 enzyme responsible for the 12β-hydroxylation have not yet been experimentally confirmed in Ganoderma. However, based on the structures of other known ganoderic acids, it is likely that a precursor, such as ganoderenic acid B, is hydroxylated at the 12β-position.

-

Precursor: Ganoderenic Acid B (or a similar intermediate)

-

Enzyme: A putative Cytochrome P450 12β-hydroxylase

-

Reaction: C-12β hydroxylation

Genome-wide analysis of Ganoderma lucidum has revealed a large number of CYP genes, suggesting a high capacity for diverse oxidative reactions[3][4]. Functional characterization of these CYPs is an active area of research. For instance, CYP5150L8 has been identified to catalyze the C-26 oxidation of lanosterol[5], and CYP5139G1 is responsible for C-28 oxidation of a ganoderic acid intermediate[6][7]. Another CYP, CYP512U6, has been shown to hydroxylate ganoderic acids at the C-23 position[3]. The identification of the specific 12β-hydroxylase will require further functional screening of the Ganoderma CYP library.

Below is a diagram illustrating the established and putative steps in the biosynthesis of this compound.

Caption: Biosynthesis pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of specific ganoderic acids are often presented as product titers in genetically modified organisms or as kinetic parameters of related enzymes. While specific kinetic data for the enzymes in the this compound pathway are limited, the following table summarizes relevant quantitative information from studies on ganoderic acid biosynthesis.

| Compound/Enzyme | Organism/System | Parameter | Value | Reference |

| Ganoderic Acids (Total) | Ganoderma lucidum (tHMGR overexpression) | Max. Content | 29.4 mg/g dry weight | [1] |

| Squalene | Ganoderma lucidum (tHMGR overexpression) | Max. Content | 86.6 µg/g dry weight | [1] |

| Lanosterol | Ganoderma lucidum (tHMGR overexpression) | Max. Content | ~150 µg/g dry weight | [1] |

| 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | Saccharomyces cerevisiae (expressing cyp5150l8) | Titer | 14.5 mg/L | [5] |

| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | Saccharomyces cerevisiae (expressing cyp5150l8 and cyp5139g1) | Titer | 2.2 mg/L | [6] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Ganoderma Cytochrome P450s in Saccharomyces cerevisiae

This protocol describes the functional characterization of a candidate Ganoderma CYP gene by expressing it in a yeast strain engineered to produce a potential precursor.

a. Gene Cloning and Vector Construction:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Ganoderma lucidum mycelia using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

PCR Amplification: The full-length open reading frame of the candidate CYP gene is amplified from the cDNA by PCR using gene-specific primers. The primers should include restriction sites for cloning into a yeast expression vector.

-

Vector Ligation: The PCR product and a yeast expression vector (e.g., pYeDP60) are digested with the corresponding restriction enzymes. The digested gene and vector are then ligated using T4 DNA ligase.

-

Transformation: The ligation mixture is transformed into competent E. coli cells (e.g., DH5α) for plasmid amplification. Positive clones are selected on antibiotic-containing medium and verified by colony PCR and Sanger sequencing.

b. Yeast Transformation and Expression:

-

Yeast Strain: A suitable Saccharomyces cerevisiae strain is used as the host. For ganoderic acid biosynthesis, strains engineered for high-level production of lanosterol are often employed.

-

Transformation: The recombinant yeast expression vector is transformed into the yeast host strain using the lithium acetate/polyethylene glycol (PEG) method. Transformants are selected on appropriate dropout medium.

-

Cultivation and Induction: A single colony of the transformed yeast is inoculated into selective medium and grown overnight. This seed culture is then used to inoculate a larger volume of expression medium. Gene expression is induced by the addition of an inducer (e.g., galactose for GAL promoters).

-

Fermentation: The culture is incubated for several days at an appropriate temperature with shaking.

c. Metabolite Extraction and Analysis:

-

Extraction: The yeast cells are harvested by centrifugation. The cell pellet and supernatant are extracted separately with an organic solvent such as ethyl acetate.

-

Analysis: The extracts are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the biotransformation products. The structure of novel compounds is typically elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Enzyme Assay for Cytochrome P450 Activity

This protocol outlines the procedure for assessing the catalytic activity of a CYP enzyme using microsomes isolated from a heterologous expression system.

a. Microsome Preparation:

-

Cell Lysis: Yeast cells expressing the CYP of interest are harvested and washed. The cells are then resuspended in a lysis buffer and disrupted using glass beads or a French press.

-

Centrifugation: The cell lysate is subjected to a series of centrifugation steps to remove cell debris and isolate the microsomal fraction. Typically, a low-speed centrifugation is followed by a high-speed ultracentrifugation of the supernatant to pellet the microsomes.

-

Resuspension and Storage: The microsomal pellet is resuspended in a storage buffer containing a cryoprotectant (e.g., glycerol) and stored at -80°C. The protein concentration of the microsomal preparation is determined using a standard protein assay (e.g., Bradford assay).

b. Enzymatic Reaction:

-

Reaction Mixture: The reaction is set up in a buffer (e.g., Tris-HCl or phosphate (B84403) buffer) containing the microsomal preparation, a source of reducing equivalents (NADPH), and the substrate (the putative precursor of this compound).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) with shaking for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate), which also serves to extract the products.

c. Product Analysis:

-

Extraction and Concentration: The reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant containing the product is collected and concentrated under vacuum.

-

LC-MS Analysis: The concentrated extract is redissolved and analyzed by LC-MS to detect the formation of the hydroxylated product. The identity of the product is confirmed by comparison with an authentic standard if available.

The following diagram illustrates a general workflow for the functional characterization of a candidate Ganoderma CYP.

Caption: Experimental workflow for CYP functional characterization.

Conclusion

The biosynthesis of this compound in Ganoderma follows the canonical mevalonate pathway to the central triterpenoid precursor, lanosterol. The subsequent steps involve a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. While the specific CYP responsible for the final 12β-hydroxylation step remains to be identified, the extensive CYP repertoire of Ganoderma species provides a rich resource for discovering this and other novel biosynthetic enzymes. The experimental protocols detailed in this guide provide a framework for the functional characterization of candidate genes and the elucidation of the complete biosynthetic pathway. Further research in this area will not only advance our fundamental understanding of secondary metabolism in fungi but also pave the way for the enhanced production of medicinally important ganoderic acids through metabolic engineering and synthetic biology approaches.

References

- 1. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 12β-Hydroxyganoderenic Acid B (CAS: 1309931-84-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

12β-Hydroxyganoderenic acid B, a tetracyclic triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a compound of significant interest in the scientific community. With the CAS number 1309931-84-7 and a molecular formula of C30H42O8, this natural product has demonstrated a range of biological activities, including potential antitumor, anti-inflammatory, and antiviral effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and relevant experimental protocols. All quantitative data are presented in structured tables for clarity and ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1309931-84-7 |

| Molecular Formula | C30H42O8 |

| Molecular Weight | 530.65 g/mol |

| IUPAC Name | (4E)-4-[(1R,3aS,5aR,6S,8R,11S,11aS,13aR,13bR)-1,6,8-trihydroxy-3a,5a,8,11a-tetramethyl-2,9-dioxo-1,2,3,3a,5a,6,7,8,9,10,11,11a,13a,13b-tetradecahydro-4H-benzo[b]cyclopenta[jk]phenanthren-6-yl]-2-methylpent-4-enoic acid |

| Class | Triterpenoid |

| Source | Ganoderma lucidum |

Biological Activities and Mechanisms of Action

This compound, along with other ganoderic acids, has been the subject of numerous studies to elucidate its therapeutic potential. The primary reported activities include anti-inflammatory, and potential antitumor and antiviral effects.

Anti-inflammatory Activity

Triterpenoids isolated from Ganoderma lucidum, including compounds structurally related to this compound, have been shown to exert significant anti-inflammatory effects.[1] The primary mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3]

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of various pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] Ganoderic acids have been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][2][5] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, key players in the inflammatory cascade.[1]

Signaling Pathway Diagram: Inhibition of NF-κB Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Potential Antitumor and Antiviral Activities

While specific quantitative data for this compound is limited in publicly available literature, triterpenoids from Ganoderma lucidum are widely reported to possess antitumor and antiviral properties. Further research is required to specifically quantify the efficacy of this compound in these areas.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Workflow Diagram: MTT Assay

References

- 1. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Effects of Ganoderma Lucidum Triterpenoid in Human Crohn’s Disease Associated with Down-Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 12β-Hydroxyganoderenic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in the scientific community. Triterpenoids derived from Ganoderma species have a long history of use in traditional medicine and are now being investigated for their diverse pharmacological properties, including antitumor, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its quantitative effects, the experimental protocols used to elucidate these activities, and the underlying signaling pathways it modulates.

Core Biological Activities

Preliminary research suggests that this compound possesses a range of biological activities, primarily centered around its anti-inflammatory and cytotoxic properties. While extensive research on this specific compound is still developing, the available data points towards its potential as a therapeutic agent.

Anti-inflammatory Activity

Triterpenoids from Ganoderma lucidum are known to exert anti-inflammatory effects. While specific studies quantifying the direct effects of this compound on inflammatory markers are limited, the general mechanism for related ganoderic acids involves the modulation of key inflammatory pathways.

Cytotoxic Activity

Several triterpenoids from Ganoderma lucidum have demonstrated cytotoxic effects against various cancer cell lines. This has led to investigations into their potential as anticancer agents.

Quantitative Data Summary

To date, specific quantitative data such as IC50 values for this compound are not widely published in readily accessible scientific literature. The following table is presented as a template to be populated as more specific research becomes available. For context, data on related Ganoderma triterpenoids are often reported in the low micromolar range for their biological activities.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Cytotoxicity | e.g., MCF-7, HepG2 | IC50 | Data Not Available | |

| Anti-inflammatory | e.g., RAW 264.7 | NO Inhibition (IC50) | Data Not Available | |

| TNF-α Inhibition | Data Not Available | |||

| IL-6 Inhibition | Data Not Available |

Signaling Pathway Modulation

The biological effects of many Ganoderma triterpenoids are attributed to their ability to modulate critical intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. While not yet definitively shown for this compound, related ganoderic acids have been demonstrated to inhibit NF-κB activation.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The pathway consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (including ERK, JNK, and p38). Activation of this cascade leads to the phosphorylation of transcription factors that regulate the expression of various genes involved in inflammation and cancer. It is plausible that this compound may also exert its effects through the modulation of this pathway.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activities of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow:

Caption: Workflow for a Griess assay to measure nitric oxide inhibition.

Detailed Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include appropriate controls (untreated, LPS only, and compound only).

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Future Directions

The full therapeutic potential of this compound is yet to be unlocked. Future research should focus on:

-

Quantitative Bioactivity Studies: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a wider range of cancer cell lines and in various anti-inflammatory models.

-

Mechanism of Action: Elucidating the precise molecular targets and the detailed mechanisms by which this compound modulates the NF-κB, MAPK, and other relevant signaling pathways.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and improved pharmacokinetic properties.

Conclusion

This compound is a promising natural product with potential applications in the development of novel anti-inflammatory and anticancer therapies. While current research is in its early stages, the foundational knowledge of the biological activities of related Ganoderma triterpenoids provides a strong rationale for further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current understanding and outlining the necessary experimental approaches to further explore the therapeutic value of this intriguing compound. As more data becomes available, a clearer picture of its clinical potential will undoubtedly emerge.

Potential Therapeutic Effects of 12β-Hydroxyganoderenic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12β-Hydroxyganoderenic acid B is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum.[1][2] Triterpenoids from Ganoderma species are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-aging effects.[1][2] This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, with a focus on its potential as an anti-cancer agent. Due to the limited specific data on this compound, this guide leverages detailed experimental findings for the closely related compound, ganoderenic acid B, to infer potential mechanisms and therapeutic applications.

Anti-Cancer Effects: Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). These transporters actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.

Research on ganoderenic acid B, a structurally similar lanostane-type triterpene, has demonstrated its potent ability to reverse ABCB1-mediated MDR in cancer cell lines.[1][3] It is hypothesized that this compound may exhibit similar or enhanced activity due to its structural similarity.

Quantitative Data: Reversal of Drug Resistance by Ganoderenic Acid B

The following table summarizes the quantitative data on the reversal of multidrug resistance by ganoderenic acid B in doxorubicin-resistant human hepatoma (HepG2/ADM) and breast cancer (MCF-7/ADR) cells.

| Cell Line | Chemotherapeutic Agent | Ganoderenic Acid B (µM) | Fold Reversal of Resistance | Reference |

| HepG2/ADM | Doxorubicin | 5 | Not specified | [1][3] |

| HepG2/ADM | Vincristine | 5 | Not specified | [1][3] |

| HepG2/ADM | Paclitaxel | 5 | Not specified | [1][3] |

| MCF-7/ADR | Doxorubicin | 5 | Not specified | [1][3] |

Note: The original study qualitatively describes a "potent reversal effect" at the specified concentration, but does not provide numerical fold-reversal values in the abstract.

Mechanism of Action: Inhibition of ABCB1 Transporter Function

Ganoderenic acid B reverses multidrug resistance by directly inhibiting the efflux function of the ABCB1 transporter.[1][3] Mechanistic studies revealed that ganoderenic acid B:

-

Increases intracellular drug accumulation: It enhances the accumulation of the ABCB1 substrate rhodamine-123 in resistant cells.[1][3]

-

Does not alter ABCB1 expression: The protein levels of ABCB1 are not affected by treatment with ganoderenic acid B.[3]

-

Does not inhibit ABCB1 ATPase activity: Ganoderenic acid B does not interfere with the ATP hydrolysis that powers the transporter.[3]

This suggests that ganoderenic acid B acts as a non-competitive inhibitor of ABCB1, binding to a site distinct from the substrate and ATP binding sites to allosterically inhibit its transport function.[3]

Caption: Mechanism of Ganoderenic Acid B in Reversing Multidrug Resistance.

Experimental Protocols

-

Cell Lines: Doxorubicin-resistant human hepatoma (HepG2/ADM) and doxorubicin-sensitive parental (HepG2) cells; Doxorubicin-resistant human breast cancer (MCF-7/ADR) and doxorubicin-sensitive parental (MCF-7) cells.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Doxorubicin (1 µg/mL) is added to the medium for resistant cell lines to maintain the resistance phenotype.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow to attach overnight.

-

Treat cells with various concentrations of the chemotherapeutic agent (e.g., doxorubicin, vincristine, paclitaxel) in the presence or absence of a non-toxic concentration of ganoderenic acid B (e.g., 5 µM).

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%).

-

Harvest cells and resuspend in PBS.

-

Incubate cells with or without ganoderenic acid B for 30 minutes at 37°C.

-

Add rhodamine-123 (a fluorescent substrate of ABCB1) to a final concentration of 5 µM and incubate for another 60 minutes.

-

Wash the cells with ice-cold PBS.

-

Analyze the intracellular fluorescence of rhodamine-123 by flow cytometry.

-

Treat cells with ganoderenic acid B for 48 hours.

-

Lyse the cells and determine the total protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against ABCB1 and a loading control (e.g., β-actin).

-

Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Anti-inflammatory and Antiviral Effects

While specific studies on the anti-inflammatory and antiviral activities of this compound are lacking, many triterpenoids from Ganoderma lucidum have demonstrated these properties. The primary mechanism often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and viral infections. Ganoderic acids have been shown to suppress the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: General Signaling Pathway for Anti-inflammatory Effects of Ganoderic Acids.

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma lucidum, holds therapeutic promise, particularly in the context of cancer chemotherapy. Based on the robust findings for the closely related ganoderenic acid B, it is a strong candidate for further investigation as an agent to overcome multidrug resistance. Its potential anti-inflammatory and antiviral activities, likely mediated through NF-κB inhibition, also warrant exploration.

Future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

Direct assessment of its cytotoxicity against a panel of cancer cell lines and its ability to reverse multidrug resistance.

-

Quantitative analysis of its anti-inflammatory effects in relevant cellular and animal models.

-

Screening for antiviral activity against a range of viruses.

-

Elucidation of its precise molecular targets and signaling pathways.

The development of this and other ganoderic acids could lead to novel therapeutic strategies for a variety of diseases.

References

An In-depth Technical Guide to the Solubility and Stability of 12β-Hydroxyganoderenic acid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) of significant interest isolated from Ganoderma lucidum. Due to the limited specific data for this compound, this guide incorporates data from closely related ganoderic acids to provide a robust understanding of its physicochemical properties. This information is critical for the handling, formulation, and development of this compound for research and potential therapeutic applications.

Physicochemical Properties

This compound belongs to the family of ganoderic acids, which are highly oxygenated tetracyclic triterpenoids. These compounds are known for their complex structures and potential biological activities. A general characteristic of this class of compounds is their poor aqueous solubility, which presents challenges in formulation and bioavailability.

Solubility Profile

Table 1: Solubility Data of Analogous Ganoderic Acids

| Compound | Solvent | Solubility | Source |

| Ganoderic Acid D | Ethanol | ~30 mg/mL | [2] |

| Ganoderic Acid D | DMSO | ~30 mg/mL | [2] |

| Ganoderic Acid D | Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [2] |

| 7-Oxo-ganoderic acid Z | DMSO | Soluble | [1] |

| 7-Oxo-ganoderic acid Z | Acetone | Soluble | [1] |

| 7-Oxo-ganoderic acid Z | Chloroform | Soluble | [1] |

| 7-Oxo-ganoderic acid Z | Dichloromethane | Soluble | [1] |

| 7-Oxo-ganoderic acid Z | Ethyl Acetate (B1210297) | Soluble | [1] |

| Ganoderic Acid B | Chloroform | Soluble | [3] |

| Ganoderic Acid B | Dichloromethane | Soluble | [3] |

| Ganoderic Acid B | Ethyl Acetate | Soluble | [3] |

| Ganoderic Acid B | DMSO | Soluble | [3] |

| Ganoderic Acid B | Acetone | Soluble | [3] |

| Ganoderic Acids (General) | Water | Poorly soluble | [4][5] |

Stability Profile

The stability of this compound is a critical parameter for its development as a therapeutic agent. Stability studies, including forced degradation, are essential to identify potential degradation pathways and to develop stable formulations. While specific stability data for this compound is scarce, information on related compounds offers guidance.

Table 2: Stability Data of Analogous Ganoderic Acids

| Compound/Fraction | Condition | Observation | Source |

| Ganoderic Acid D | Aqueous solution | Not recommended for storage for more than one day. | [2] |

| Triterpenoid Enriched Fraction (containing Ganoderic Acid H) | 25°C and 37°C in a humidity chamber | Stable for up to one year. | [6][7] |

Forced degradation studies are crucial to understand the intrinsic stability of a drug substance.[8] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[8]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, PBS of various pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying the intact drug from its degradation products. A typical method for ganoderic acids is as follows:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.05% formic acid in water or 1.0% acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][9]

-

Column Temperature: 25°C.[9]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 252 nm or 254 nm).[10][11]

Forced Degradation Studies

Forced degradation studies are performed to assess the stability of this compound under various stress conditions.

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at room temperature or elevated temperature (e.g., 60°C) for a specified duration.

-

Base Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) under similar conditions as acid hydrolysis.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound or a solution is exposed to high temperatures (e.g., 60-80°C).

-

Photostability: The compound (solid or in solution) is exposed to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

Samples from each stress condition are analyzed at different time points using the validated stability-indicating HPLC method to determine the extent of degradation.

Visualizations

Signaling Pathway

Heat stress has been shown to induce the biosynthesis of ganoderic acids. This process is regulated by the mTOR and SREBP signaling pathways.[12]

Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a poorly soluble natural product like this compound.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound, supplemented with data from analogous ganoderic acids. The compound is characterized by poor aqueous solubility and a potential for degradation in aqueous solutions. The provided experimental protocols and workflows offer a framework for researchers to conduct their own detailed investigations into the physicochemical properties of this promising natural product. A thorough understanding of its solubility and stability is paramount for its successful development into a scientifically validated therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Ganoderic acid B | CAS:81907-61-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. CN102532231A - Method for efficiently preparing ganoderic acid A from ganoderma lucidum fruiting body - Google Patents [patents.google.com]

- 11. jfda-online.com [jfda-online.com]

- 12. Phosphatidic acid directly activates mTOR and then regulates SREBP to promote ganoderic acid biosynthesis under heat stress in Ganoderma lingzhi - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Ganoderic Acids: A Technical Guide

Disclaimer: As of December 2025, specific preliminary in vitro studies on 12β-Hydroxyganoderenic acid B are not available in the public domain. This technical guide, therefore, presents a summary of the available in vitro data for other closely related and well-studied ganoderic acids isolated from Ganoderma lucidum. The presented findings for ganoderic acids A, F, H, and Me can be considered representative of the potential biological activities of triterpenoids in this class and may serve as a foundation for future research into this compound.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology. These compounds have been shown to exhibit a range of anti-cancer activities in preliminary in vitro studies, including the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of key signaling pathways. This guide provides a technical overview of the in vitro anti-cancer effects of several prominent ganoderic acids, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation: In Vitro Anti-Cancer Activity of Ganoderic Acids

The following table summarizes the 50% inhibitory concentration (IC50) values of various ganoderic acids against different human cancer cell lines, as reported in the literature.

| Ganoderic Acid | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 hours | [1] |

| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 hours | [1] | |

| Ganoderic Acid F | HeLa | Cervical Carcinoma | 19.5 | 48 hours | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of ganoderic acids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., HepG2, SMMC7721, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the ganoderic acid (e.g., Ganoderic Acid A, Ganoderic Acid F) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined, representing the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that ganoderic acids exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

Ganoderic acids, such as Ganoderic Acid Me, have been shown to suppress the growth and angiogenesis of breast cancer cells by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.

p53 Signaling Pathway

Some ganoderic acids have been implicated in the activation of the p53 tumor suppressor pathway.[4][5][6] p53 plays a crucial role in inducing cell cycle arrest and apoptosis in response to cellular stress, thereby preventing the proliferation of damaged or cancerous cells.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary in vitro evaluation of a novel compound like this compound for its anti-cancer properties.

Caption: General experimental workflow for in vitro anti-cancer screening.

Conclusion and Future Directions

The available in vitro data on ganoderic acids A, F, H, and Me provide compelling evidence for their anti-cancer properties, mediated through the modulation of critical signaling pathways such as NF-κB and p53. These findings underscore the potential of triterpenoids from Ganoderma lucidum as a source for novel anti-cancer drug leads.

However, the lack of specific data on this compound highlights a significant research gap. Future preliminary in vitro studies should focus on isolating or synthesizing this specific compound and evaluating its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. Subsequent mechanistic studies could then elucidate the specific signaling pathways modulated by this compound, providing a comprehensive understanding of its potential as a therapeutic agent.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 12β-Hydroxyganoderenic Acid B from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive triterpenoids, including a diverse array of ganoderic acids. Among these, 12β-Hydroxyganoderenic acid B has garnered scientific interest for its potential therapeutic applications. Notably, it has been identified as a potent agent capable of reversing multidrug resistance (MDR) in cancer cells. This document provides detailed application notes and experimental protocols for the extraction, isolation, and purification of this compound from the fruiting bodies of Ganoderma lucidum.

Biological Activity and Mechanism of Action

This compound has been shown to effectively reverse ABCB1-mediated multidrug resistance in cancer cell lines.[1] The primary mechanism of action involves the direct inhibition of the transport function of the ABCB1 protein, also known as P-glycoprotein.[1] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1, thereby restoring their cytotoxic efficacy.[1] Importantly, studies have indicated that this compound does not alter the expression level of the ABCB1 protein or its ATPase activity, suggesting a specific interaction with the transporter's drug-binding and/or translocation sites.[1]

Signaling Pathway of this compound in Reversing ABCB1-Mediated Multidrug Resistance

Caption: Mechanism of this compound in overcoming multidrug resistance.

Experimental Protocols

The following protocols outline a general procedure for the extraction, isolation, and purification of this compound from Ganoderma lucidum. Researchers should note that optimization of these protocols may be necessary depending on the specific strain of G. lucidum, cultivation conditions, and available equipment.

I. Extraction of Total Triterpenoids

This protocol describes a solvent-based extraction method to obtain a crude extract enriched with triterpenoids.

Materials and Reagents:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

Ethanol (B145695) (95% or absolute)[2][3]

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh the desired amount of powdered G. lucidum fruiting bodies.

-

Suspend the powder in ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Perform the extraction using one of the following methods:

-

Maceration: Stir the mixture at room temperature for 24-48 hours.

-

Soxhlet Extraction: Extract for 6-8 hours.

-

Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue 1-2 more times to maximize the yield.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude triterpenoid (B12794562) extract.

II. Isolation and Purification of this compound

This multi-step protocol utilizes column chromatography and preparative High-Performance Liquid Chromatography (HPLC) for the isolation of the target compound.

A. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials and Reagents:

-

Crude triterpenoid extract

-

Silica gel (100-200 mesh or 200-300 mesh)

-

Glass column

-

Solvents for gradient elution (e.g., chloroform-methanol or ethyl acetate-methanol mixtures)[4]

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp (254 nm)

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into the glass column.

-

Dissolve the crude triterpenoid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is starting with 100% chloroform (B151607) and gradually increasing the percentage of methanol (B129727).

-

Collect fractions of a defined volume (e.g., 20-50 mL).

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

Concentrate the pooled fractions using a rotary evaporator.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials and Reagents:

-

Partially purified fraction from silica gel chromatography

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

HPLC-grade solvents (e.g., acetonitrile (B52724) and water with 0.1% formic or acetic acid)[5]

-

Vials for fraction collection

Procedure:

-

Dissolve the partially purified fraction in a suitable solvent (e.g., methanol or the initial mobile phase).

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample onto the column.

-

Elute the column with a linear gradient of acetonitrile in water (acidified). The specific gradient will need to be optimized based on analytical HPLC runs of the sample.

-

Monitor the elution profile at a suitable wavelength (e.g., 252 nm or 257 nm).[6][7]

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction using analytical HPLC.

-

Remove the solvent from the purified fraction, typically by lyophilization or rotary evaporation, to obtain the pure compound.

Experimental Workflow

References

- 1. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 12-Hydroxyganoderenic acid B | CAS:1309931-84-7 | ChemNorm [chem-norm.com]

- 5. lcms.cz [lcms.cz]

- 6. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 12β-Hydroxyganoderenic acid B

This document provides a detailed methodology for the quantitative analysis of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) found in Ganoderma species, using High-Performance Liquid Chromatography (HPLC) with UV detection. These guidelines are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

This compound is a triterpenoid compound that can be isolated from Ganoderma lucidum.[1][2] Triterpenoids from Ganoderma species are known for a variety of potential therapeutic properties, including antitumor, antimicrobial, and antiviral activities.[1][2] Accurate and reliable quantification of these compounds is essential for quality control of raw materials, standardization of extracts, and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] This application note details a robust HPLC method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction from Ganoderma lucidum

This protocol outlines a general procedure for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies

-

Methanol (B129727) (HPLC grade) or Ethanol (B145695) (95%)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm or 0.22 µm, PTFE)

Procedure:

-

Weigh approximately 1.0 g of the powdered Ganoderma lucidum into a conical tube.

-

Add 20 mL of methanol or 95% ethanol to the tube.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[5]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.[5]

-

Carefully decant the supernatant into a round-bottom flask.

-

Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

-

Combine all the supernatants.

-

Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40°C to obtain a dry residue.[5]

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of HPLC grade methanol.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm or 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[5][6]

HPLC Instrumentation and Conditions

This section details the instrumental setup and chromatographic conditions for the analysis of this compound.

| Parameter | Recommended Conditions |

| HPLC System | An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, and DAD detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |

| Mobile Phase | A gradient of Acetonitrile (A) and 0.1% Acetic Acid in Water (B). |

| Gradient Program | Start with a suitable ratio of A and B, and gradually increase the proportion of A over the run time. |

| Flow Rate | 0.8 - 1.0 mL/min.[7] |

| Column Temperature | 30 °C. |

| Detection | UV detection at 252 nm.[7] |

| Injection Volume | 10 - 20 µL.[6] |

Standard Solution Preparation and Calibration

Procedure:

-

Accurately weigh a precise amount of this compound reference standard.

-

Dissolve the standard in HPLC grade methanol to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve with at least five concentration levels.[3]

Data Presentation

The quantitative performance of the HPLC method should be evaluated. The following table summarizes typical performance metrics for the analysis of ganoderic acids, which can be adapted for this compound.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.999[7] |

| Limit of Detection (LOD) | 0.5 - 2.0 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 - 5.0 µg/mL |

| Precision (RSD) | Intra-day: < 2%, Inter-day: < 5%[7] |

| Accuracy/Recovery | 95 - 105%[7] |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of the core components of the HPLC system.

References

Application Notes and Protocols for the Quantification of 12β-Hydroxyganoderenic Acid B

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is critical. 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) found in Ganoderma species, is a compound of interest for its potential therapeutic properties. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

This compound is a member of the ganoderic acids, a class of oxygenated tetracyclic triterpenoids isolated from Ganoderma lucidum. Triterpenoids from Ganoderma species are reported to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral effects.[1][2] Accurate and validated analytical methods are essential for the quality control of Ganoderma-containing products and for pharmacokinetic studies in drug development. The following protocols are adapted from established methods for the analysis of ganoderic acids and are suitable for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of typical HPLC and UPLC-MS/MS methods for the quantification of ganoderic acids, which are expected to be comparable for this compound.

| Parameter | HPLC Method | UPLC-MS/MS Method |

| Linearity (r²) | 0.9990 - 0.9999[3][4] | > 0.998[5] |

| Limit of Detection (LOD) | Not specified | 0.66–6.55 µg/kg[5] |

| Limit of Quantification (LOQ) | Not specified | 2.20–21.84 µg/kg[5] |

| Recovery | 96.85 - 105.09%[3][4] | 89.1 - 114.0%[5] |

| Intra-day Precision (RSD) | 0.8 - 4.8%[3][4] | < 6.8%[5] |

| Inter-day Precision (RSD) | 0.7 - 5.1%[3][4] | < 8.1%[5] |

Experimental Protocols

Sample Preparation: Extraction from Ganoderma Fruiting Bodies

This protocol describes the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma species.

Materials:

-

Dried and powdered Ganoderma fruiting bodies

-

Methanol (B129727) (HPLC grade)

-

Water (purified)

-

0.22 µm syringe filter

Equipment:

-

Soxhlet extractor or ultrasonic bath

-

Rotary evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 1.0 g of powdered Ganoderma fruiting body into an extraction thimble.

-

Extract the powder with 95% ethanol at 80°C for 4 hours using a Soxhlet extractor.[6] Alternatively, use ultrasonication with methanol for 30 minutes.

-

Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in 10 mL of methanol.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Centrifuge the solution at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Quantification Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Acetic acid (glacial)

-

Water (purified)

-

This compound standard

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Acetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-programmed gradient can be optimized, for example, starting with a higher proportion of mobile phase A and gradually increasing mobile phase B. A reported gradient involves acetonitrile and 2% acetic acid.[3][4]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards to construct a calibration curve.

-

Inject the prepared sample extracts.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

UPLC-MS/MS Quantification Protocol

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[5]

Reagents:

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

This compound standard

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)[5]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For structurally similar ganoderic acids, these transitions are unique and allow for precise quantification.

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Capillary Voltage: 3500 V

Procedure:

-

Optimize the MRM transitions and collision energies for this compound by infusing a standard solution into the mass spectrometer.

-

Prepare calibration standards and inject them to create a calibration curve.

-

Inject the prepared sample extracts.

-

Process the data using the appropriate software to quantify this compound based on the peak areas of the specific MRM transitions.

Method Validation

To ensure the reliability of the quantification results, the chosen method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

These protocols provide a robust framework for the accurate and precise quantification of this compound, which is crucial for its further investigation and potential development as a therapeutic agent.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. "Determination of ganoderic acids in triterpenoid constituents of Ganod" by D.-H. Chen and W.K.-D. Chen [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

Application Note and Protocol for the Isolation of 12β-Hydroxyganoderenic Acid B

This document provides a detailed protocol for the isolation of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound found in the medicinal mushroom Ganoderma lucidum. The methodologies described herein are based on established procedures for the extraction and purification of triterpenoids from Ganoderma species.

Audience: This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a tetracyclic triterpenoid that can be isolated from Ganoderma lucidum.[1][2] Triterpenoids from this fungus are known for a variety of bioactive properties, including antitumor, antimicrobial, and antiviral activities.[1][3] The isolation and purification of specific triterpenoids like this compound are crucial for further pharmacological studies and drug development.

The following protocol outlines a general yet detailed procedure for the extraction and chromatographic separation of triterpenoids from Ganoderma lucidum, which can be adapted for the specific isolation of this compound.

Experimental Protocol

The isolation of this compound involves a multi-step process that begins with the extraction of total triterpenoids from dried Ganoderma lucidum, followed by chromatographic fractionation and purification.

Materials and Equipment

Materials:

-